molecular formula C13H14N2OS B1421806 N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide CAS No. 1015856-14-0

N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide

Cat. No. B1421806
M. Wt: 246.33 g/mol
InChI Key: RXWJWLMSNWHXKW-UHFFFAOYSA-N
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Description

“N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide” is a biochemical compound with the molecular formula C13H14N2OS and a molecular weight of 246.33 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide” is 1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) .

The compound is shipped at normal temperature .

Scientific Research Applications

Treatment of Vascular Dementia

  • Summary of the Application : This compound has been used in research related to vascular dementia (VaD). Hypertension reduces the bioavailability of vascular nitric oxide (NO) and contributes to the onset of VaD .
  • Methods of Application : In the study, VaD rats were induced by the permanent occlusion of bilateral common carotid arteries model related to spontaneous hypertension (SHR-2VO). The compound, referred to as W1302, was administered for 4 weeks at a dosage of 10 mg/Kg/day .
  • Results or Outcomes : The treatment with W1302 showed improvement in the spatial learning and memory deficits in SHR-2VO rats compared with nimodipine, a commonly used drug, with slightly lower systolic blood pressure (SBP). W1302 treatment significantly increased NO and cGMP production, restored mitochondrial membrane potential, and attenuated oxidative stress as evidenced by increasing ATP production and reducing malondialdehyde (MDA) levels in the brain .

Antioxidant

  • Summary of the Application : Thiazole derivatives have been found to exhibit antioxidant properties .
  • Methods of Application : The antioxidant properties of thiazole derivatives can be evaluated using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
  • Results or Outcomes : Thiazole derivatives have shown promising results in these assays, indicating their potential as antioxidants .

Anti-inflammatory

  • Summary of the Application : Thiazole derivatives have been used as anti-inflammatory agents .
  • Methods of Application : The anti-inflammatory activity of thiazole derivatives can be evaluated using various in vivo models such as carrageenan-induced paw edema model, cotton pellet granuloma model, etc .
  • Results or Outcomes : Thiazole derivatives have shown significant anti-inflammatory activities in these models .

Antimicrobial

  • Summary of the Application : Thiazole derivatives have been used as antimicrobial agents .
  • Methods of Application : The antimicrobial activity of thiazole derivatives can be evaluated using various in vitro assays such as disk diffusion method, broth dilution method, etc .
  • Results or Outcomes : Thiazole derivatives have shown significant antimicrobial activities against various bacteria and fungi .

Antihypertensive

  • Summary of the Application : Thiazole derivatives have been found to exhibit antihypertensive activity .
  • Methods of Application : The antihypertensive activity of thiazole derivatives can be evaluated using various in vivo models such as the spontaneously hypertensive rat model .
  • Results or Outcomes : Thiazole derivatives have shown significant antihypertensive activities in these models .

Anticonvulsant

  • Summary of the Application : Thiazole derivatives have been used as anticonvulsant agents .
  • Methods of Application : The anticonvulsant activity of thiazole derivatives can be evaluated using various in vivo models such as the maximal electroshock seizure model, the pentylenetetrazole-induced seizure model, etc .
  • Results or Outcomes : Thiazole derivatives have shown significant anticonvulsant activities in these models .

Safety And Hazards

The safety information for “N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide” includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWJWLMSNWHXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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